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molecular formula C4H11Cl2N B032900 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride CAS No. 97941-91-8

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

Cat. No. B032900
M. Wt: 150.08 g/mol
InChI Key: LQLJZSJKRYTKTP-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148909

Procedure details

Dimethylaminoethylchloride hydrochloride (1.5 g) was added to 2,2-dimethyl-4-(4-trifluoromethylphenylchroman-7-ol (1.0 g), potassium carbonate (4.0 g) and potassium iodide (1.5 g) in acetone (50 ml) and the mixture refluxed for 2 days. The mixture was filtered and the acetone was evaporated under reduced pressure. The resulting crude oil was chromatographed on alumina. Elution with ether:petrol (1:1) gave a clear oil which after dissolution in dry ether and passage of dry halogen chloride through the solution yielded the required chroman as the hydrochloride salt (0.35 g), m.p. 200°-203° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
4-trifluoromethylphenylchroman-7-ol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][CH2:6][Cl:7])[CH3:4].[F:8][C:9]([F:28])([F:27])[C:10]1[CH:15]=[CH:14][C:13]([CH:16]2[CH2:25][CH2:24][C:23]3[C:18](=[CH:19][C:20](O)=CC=3)[O:17]2)=[CH:12][CH:11]=1.[C:29](=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH3:37][C:38]([CH3:40])=[O:39]>CCOCC>[ClH:7].[CH3:37][C:38]1([CH3:29])[CH2:40][CH:16]([C:13]2[CH:12]=[CH:11][C:10]([C:9]([F:8])([F:27])[F:28])=[CH:15][CH:14]=2)[C:25]2[C:24](=[CH:23][C:18]([O:17][CH2:6][CH2:5][N:3]([CH3:4])[CH3:2])=[CH:19][CH:20]=2)[O:39]1 |f:0.1,3.4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.CN(C)CCCl
Name
4-trifluoromethylphenylchroman-7-ol
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1OC2=CC(=CC=C2CC1)O)(F)F
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the acetone was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude oil was chromatographed on alumina
WASH
Type
WASH
Details
Elution with ether:petrol (1:1)
CUSTOM
Type
CUSTOM
Details
gave a clear oil which

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1(OC2=CC(=CC=C2C(C1)C1=CC=C(C=C1)C(F)(F)F)OCCN(C)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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